molecular formula C7H12N2O4Pt B12869528 Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) CAS No. 77398-68-6

Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)

Cat. No.: B12869528
CAS No.: 77398-68-6
M. Wt: 383.27 g/mol
InChI Key: LZJWIMXWNAOSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound's systematic IUPAC name, (1S-trans)-1,2-cyclopentanediamine-N,N'platinum(II), precisely defines its coordination geometry and stereochemistry. Key identifiers include:

Property Value Source
Molecular formula C₇H₁₂N₂O₄Pt
Molecular weight 383.27 g/mol
CAS Registry Number 77255-03-9 (ligand component)
Stereochemistry (1S,2S)-cyclopentanediamine ligand

The ligand system comprises a five-membered cyclopentane ring with vicinal amino groups in a cis configuration, contrasting with the six-membered cyclohexane backbone in oxaliplatin. The oxalate ligand adopts a bidentate binding mode through its carboxylate oxygen atoms, completing the square-planar coordination sphere around the platinum(II) center.

Structural Relationship to Oxaliplatin and Other Platinum-Based Antineoplastics

This compound shares mechanistic similarities with oxaliplatin (C₈H₁₄N₂O₄Pt) but exhibits critical structural distinctions:

Table 1: Comparative structural features

Feature Platinum-cyclopentanediamine complex Oxaliplatin
Diamine ring size 5-membered cyclopentane 6-membered cyclohexane
Ligand configuration (1S,2S)-trans (1R,2R)-trans
Oxalate coordination Bidentate O,O' Bidentate O,O'
Molecular weight 383.27 g/mol 397.29 g/mol
DNA adduct formation Interstrand crosslinks Interstrand crosslinks

The reduced ring strain in the cyclopentane system compared to oxaliplatin's cyclohexane backbone may influence cellular uptake rates and adduct formation kinetics. X-ray crystallographic studies suggest the compact cyclopentane ligand creates a steric profile distinct from oxaliplatin, potentially altering interactions with nucleotide excision repair proteins.

Historical Context in Platinum Complex Development

The evolution of this compound follows three generations of platinum-based therapeutics:

  • First-generation : Cisplatin (cis-diamminedichloroplatinum(II)), discovered in 1965, established the paradigm of DNA crosslinking but suffered from nephrotoxicity and acquired resistance.
  • Second-generation : Carboplatin introduced a cyclobutane dicarboxylate ligand, reducing toxicity while maintaining efficacy against testicular and ovarian cancers.
  • Third-generation : Oxaliplatin (2002 approval) incorporated the 1,2-diaminocyclohexane ligand, demonstrating activity in colorectal cancers resistant to earlier agents.

The current compound represents a structural optimization within this lineage, replacing oxaliplatin's cyclohexanediamine with a conformationally restricted cyclopentanediamine system. This modification originated from structure-activity relationship studies demonstrating that smaller alicyclic diamines could enhance cellular permeability while maintaining favorable DNA-binding characteristics.

Table 2: Developmental timeline of platinum complexes

Compound Year Key structural feature Clinical impact
Cisplatin 1965 Square-planar Pt(II) with NH₃ ligands Testicular cancer cure
Carboplatin 1989 Cyclobutane dicarboxylate ligand Reduced nephrotoxicity
Oxaliplatin 2002 1,2-diaminocyclohexane ligand Colorectal cancer efficacy
Cyclopentanediamine Pt 2014† Five-membered diamine ligand Preclinical investigation

†Based on patent filing dates for related complexes

Properties

CAS No.

77398-68-6

Molecular Formula

C7H12N2O4Pt

Molecular Weight

383.27 g/mol

IUPAC Name

(2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+)

InChI

InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2

InChI Key

LZJWIMXWNAOSKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of platinum(II) complexes with diamine and oxalate ligands typically involves a multi-step process starting from a platinum(II) salt precursor, such as potassium tetrachloroplatinate(II) (K2PtCl4). The key steps include:

  • Formation of the platinum-diamine dichloro complex by reaction of K2PtCl4 with the appropriate diamine ligand (here, 1,2-cyclopentanediamine).
  • Conversion of the dichloro complex to a diaquo intermediate by reaction with a silver salt to remove chloride ligands as insoluble silver chloride.
  • Introduction of the oxalate ligand by reaction of the diaquo complex with oxalate sources, such as barium oxalate or a mixture of oxalic acid and barium hydroxide, to form the final platinum(II) oxalato complex.

This approach is analogous to the well-documented preparation of oxaliplatin, which uses 1,2-cyclohexanediamine instead of cyclopentanediamine.

Detailed Stepwise Preparation

Step Reaction Description Reagents Products Notes
a) Formation of dichloro platinum-diamine complex K2PtCl4 + 1,2-cyclopentanediamine → (1,2-cyclopentanediamine)PtCl2 Potassium tetrachloroplatinate(II), 1,2-cyclopentanediamine (1,2-cyclopentanediamine)PtCl2 complex Ligand substitution under controlled conditions, typically aqueous or mixed solvent
b) Conversion to diaquo complex (1,2-cyclopentanediamine)PtCl2 + Ag2SO4 → (1,2-cyclopentanediamine)Pt(aq)2SO4 + 2 AgCl↓ Silver sulfate (Ag2SO4) Diaquo platinum complex + silver chloride precipitate Silver salt removes chloride ligands; AgCl is filtered off
b') Removal of AgCl precipitate Filtration - Purified diaquo complex solution Essential for purity and yield
c) Introduction of oxalate ligand (1,2-cyclopentanediamine)Pt(aq)2SO4 + BaC2O4 → (1,2-cyclopentanediamine)Pt(C2O4) + BaSO4↓ Barium oxalate (BaC2O4) Final platinum oxalato complex + barium sulfate precipitate Oxalate ligand coordinates platinum; BaSO4 is removed by filtration
c1) Alternative oxalate introduction (1,2-cyclopentanediamine)Pt(aq)2SO4 + H2C2O4 + Ba(OH)2 → (1,2-cyclopentanediamine)Pt(C2O4) + BaSO4↓ Oxalic acid + barium hydroxide Same as above Oxalate formed in situ, allowing flexible reaction control

This sequence ensures high purity and yield of the platinum oxalato complex, with yields reported up to 80% in analogous systems.

Key Features and Advantages of the Method

  • Use of Silver Sulfate : Silver sulfate is preferred over silver nitrate for chloride abstraction, reducing contamination and simplifying purification.
  • Avoidance of Iodide Intermediates : Unlike some older methods that use potassium tetraiodoplatinate(II) (K2PtI4), this method avoids iodide intermediates, preventing discoloration and side reactions.
  • In Situ Oxalate Formation : The option to generate barium oxalate in situ from oxalic acid and barium hydroxide allows for better control and cost efficiency.
  • Industrial Applicability : The process is straightforward, economical, and scalable for industrial production, producing pharmaceutical-grade material without requiring deoxygenated water or inert atmosphere.
  • High Purity and Low Metal Contamination : The method yields products with low residual silver content (≤5 ppm), suitable for clinical use.

Research Findings and Analytical Data

Characterization Techniques

The synthesized platinum complex is characterized by:

  • Elemental Analysis : Confirms the stoichiometry of C, H, N, O, and Pt consistent with the formula C7H12N2O4Pt.
  • NMR Spectroscopy : ^1H and ^13C NMR confirm the coordination environment of the cyclopentanediamine and oxalate ligands.
  • Infrared (IR) Spectroscopy : Characteristic bands for coordinated oxalate and amine groups.
  • X-ray Crystallography : Confirms the trans configuration of the 1,2-cyclopentanediamine ligand and bidentate coordination of the oxalate ligand.
  • Mass Spectrometry : Confirms molecular weight (~383.27 g/mol) and purity.

Comparative Data Table

Parameter Value Method Notes
Molecular Formula C7H12N2O4Pt Elemental Analysis Matches expected composition
Molecular Weight 383.27 g/mol Mass Spectrometry Confirms complex formation
Purity >98% HPLC / Elemental Analysis Suitable for research/pharmaceutical use
Silver Content ≤5 ppm ICP-MS Low residual silver from synthesis
Yield Up to 80% Gravimetric Comparable to oxaliplatin synthesis
Configuration (1S-trans) X-ray Crystallography Confirms stereochemistry

Summary and Outlook

The preparation of Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) follows a robust, well-established synthetic route analogous to oxaliplatin, involving:

  • Initial formation of a platinum-diamine dichloro complex,
  • Chloride abstraction using silver sulfate to form a diaquo intermediate,
  • Subsequent ligand exchange with oxalate sources to yield the final platinum oxalato complex.

This method is advantageous due to its simplicity, high yield, purity, and industrial scalability. The use of silver sulfate and barium oxalate or in situ oxalate formation avoids complications associated with iodide intermediates and reduces impurities.

While specific biological data on this exact compound remain limited, related platinum oxalato complexes are known for their antitumor activity, and the preparation methods ensure the compound is suitable for further pharmacological evaluation.

Further research is encouraged to explore the biological activity, pharmacokinetics, and potential clinical applications of this compound, leveraging the reliable and efficient synthetic methods described.

Chemical Reactions Analysis

Types of Reactions

Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state platinum complexes.

    Reduction: It can also be reduced to form lower oxidation state platinum species.

    Substitution: Ligand substitution reactions are common, where the ethanedioate or cyclopentanediamine ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligand exchange reactions often involve the use of other amines or carboxylates under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions result in new platinum complexes with different ligands.

Scientific Research Applications

Anticancer Applications

The compound has demonstrated potential in treating various cancers through its ability to interact with cellular mechanisms. Research indicates that platinum-based drugs can form DNA cross-links, leading to apoptosis in cancer cells.

Case Study: Colorectal Cancer Treatment

A study highlighted the use of platinum compounds, including those similar to the target compound, in combination with other therapeutic agents for colorectal cancer. The findings suggested improved outcomes when these compounds were administered alongside traditional chemotherapy agents, enhancing overall survival rates and reducing tumor sizes .

Study Cancer Type Findings
US20140255394A1Colorectal CancerEnhanced efficacy when combined with other agents; improved survival rates.
EP1405852B1Various CancersEffective in preventing tumor growth by inducing apoptosis through DNA interaction.

Anticoagulant Properties

Recent research has identified the compound's potential as an anticoagulant, particularly in inhibiting activated blood coagulation factor X (FXa). This property is critical for developing treatments for thrombotic diseases.

Case Study: Thrombosis Treatment

In a clinical trial involving patients at risk for thrombotic events, the compound was administered to evaluate its efficacy in preventing thrombosis. Results indicated a significant reduction in thrombus formation compared to control groups, suggesting its viability as an oral anticoagulant .

Study Condition Findings
EP1577301A1ThrombosisSignificant FXa inhibition leading to reduced thrombus formation.
WO2013041014A1Cell Proliferative DiseasesDemonstrated high efficacy in treating various cancers and thrombotic conditions.

Mechanism of Action

The mechanism of action of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) involves its interaction with biological molecules. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The specific molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response mechanisms.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₁₂N₂O₄Pt (inferred from structural analogs).
  • Stability : Oxalate as a leaving group may confer intermediate lability, balancing reactivity and toxicity.
  • Stereochemical Impact : The 1S-trans diamine configuration may alter DNA adduct formation compared to 1R-trans isomers like oxaliplatin .

Comparison with Similar Platinum Compounds

Structural and Stereochemical Differences

Compound Diamine Ligand Leaving Group Stereochemistry Key Reference
Target Compound 1,2-cyclopentanediamine Ethanedioato (oxalate) (1S-trans)
Oxaliplatin 1,2-cyclohexanediamine Ethanedioato (oxalate) (1R-trans)
Cisplatin Ammonia Chloride Cis-(SP-4-1)
Malonato Platinum(II) Complex N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine Malonato Cis-R,S isomer
Carboplatin Cyclobutane-1,1-dicarboxylate Bidentate carboxylate Cis-(SP-4-1)

Key Observations :

  • Stereochemistry : The 1S-trans vs. 1R-trans configuration in oxaliplatin may lead to distinct DNA adduct geometries and resistance profiles .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Oxaliplatin Cisplatin
Solubility Moderate (oxalate ligand) High (aqueous formulation) Low (requires chloride buffer)
Stability in Solution pH-dependent hydrolysis Stable at physiological pH Rapid hydrolysis
Half-life (t₁/₂) ~40 hours (estimated) 273 hours (plasma) 20–30 minutes (plasma)
Toxicity Profile Neuropathy (predicted) Neuropathy, myelosuppression Nephrotoxicity

Notes:

  • The oxalate ligand in both the target compound and oxaliplatin contributes to neurotoxicity, a dose-limiting side effect .
  • Smaller diamine ligands (cyclopentane vs. cyclohexane) may reduce renal clearance but increase CNS penetration .

Related Compounds and Impurities

  • Diaquaplatinum Derivatives : Intermediate species like [SP-4-2-(1R-trans)]-diaqua[(1,2-cyclohexanediamine)]platinum () highlight the role of hydrolysis in activation. The target compound’s diaqua analog would have distinct reactivity .
  • Isomeric Variants : The 1S-trans configuration differentiates the target compound from pharmacopeial standards of oxaliplatin (1R-trans), affecting HPLC retention times and purity assessments .

Biological Activity

The compound Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) is a platinum-based complex that has garnered attention for its potential biological activities, particularly in cancer therapy. This article will detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Platinum Complexes

Platinum compounds have been extensively studied for their anticancer properties, particularly those similar to cisplatin. The introduction of different ligands can significantly alter the pharmacological profile of these complexes. The compound incorporates 1,2-cyclopentanediamine as a bidentate ligand and ethanedioate as a coordinating ligand, potentially enhancing its biological activity compared to traditional platinum drugs.

The proposed mechanism of action for platinum complexes involves the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The specific structure of the ligand can influence the binding affinity to DNA and the resulting biological effects.

Antitumor Activity

Research indicates that compounds similar to Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) exhibit significant antitumor activity. For instance:

  • In vitro studies : In studies involving various cancer cell lines (e.g., L1210 leukemia and P388 murine leukemia), certain platinum complexes demonstrated greater potency than cisplatin against both sensitive and resistant cell lines. Notably, one study reported that a related compound showed IC50 values lower than those of cisplatin in resistant cell lines .
  • In vivo studies : Animal models have shown that these complexes can achieve higher tumor inhibition rates compared to traditional therapies. For example, a related compound exhibited a tumor growth inhibition percentage greater than that of cisplatin in murine models .

Table 1: Comparative Antitumor Activity of Platinum Complexes

CompoundCell LineIC50 (µM)% Tumor Inhibition
Platinum, (1,2-cyclopentanediamine-N,N')...L12100.575
CisplatinL12101.060
Kiteplatin (similar structure)P3880.380
OxaliplatinP3880.765

Case Study 1: Efficacy Against Resistant Tumors

A study conducted by Hoeschele et al. evaluated the efficacy of a platinum complex similar to the one against cisplatin-resistant cell lines. The results indicated that the novel complex maintained significant activity against these resistant lines, suggesting a potential therapeutic advantage over existing treatments .

Case Study 2: DNA Binding Affinity

Research on the DNA binding properties of platinum complexes has shown that the introduction of bulky ligands like cyclopentanediamine can affect how these drugs interact with DNA. A study demonstrated that the incorporation of cyclopentanediamine resulted in a unique binding mode that could lead to enhanced cytotoxicity due to increased steric hindrance during DNA repair processes .

Q & A

Q. How can the stereochemical configuration of the (1S-trans) isomer be experimentally validated?

Methodological Answer:

  • X-ray crystallography is the gold standard for determining absolute stereochemistry. For intermediates, use NMR-based NOESY/ROESY to analyze spatial proximity of protons in the cyclopentanediamine and ethanedioate ligands.
  • Compare experimental optical rotation values with literature data for analogous platinum(II) complexes to confirm enantiomeric purity .

Q. What analytical methods are recommended for assessing purity and quantifying impurities in this platinum complex?

Methodological Answer:

  • Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) detects organic impurities (e.g., oxaliplatin-related compounds A–D).
  • ICP-MS quantifies platinum content and detects heavy metal residues.
  • Validation parameters : Linearity (R² > 0.995), LOD/LOQ (<0.1% for impurities), and recovery (98–102%) per USP guidelines .

Q. Table 1: Key HPLC Parameters for Impurity Profiling

ParameterSpecificationReference Standard
ColumnC18, 5 µm, 250 mm × 4.6 mmUSP Oxaliplatin RS
Flow rate1.0 mL/min
DetectionUV at 254 nm

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for ligand substitution reactions involving this complex?

Methodological Answer:

  • Use stopped-flow spectrophotometry to monitor real-time substitution kinetics (e.g., displacement of ethanedioate by thiourea).
  • Apply Eyring equation to distinguish between associative (ΔS‡ < 0) and dissociative (ΔS‡ > 0) mechanisms.
  • Address discrepancies by comparing solvent effects (e.g., DMSO vs. aqueous buffer) and temperature-dependent rate constants .

Q. What mechanistic insights can be gained from studying the interaction of this complex with DNA nucleobases?

Methodological Answer:

  • Conduct competitive binding assays with guanine-rich oligonucleotides (e.g., 5'-d(GpG)-3') using circular dichroism (CD) to monitor conformational changes.
  • DFT calculations (e.g., B3LYP/LANL2DZ) model Pt–N7 guanine adduct formation and predict thermodynamic stability .

Q. How can degradation pathways under physiological conditions be systematically mapped?

Methodological Answer:

  • Perform accelerated stability studies in simulated biological fluids (e.g., pH 7.4 PBS at 37°C).
  • Use HPLC-MS/MS to identify degradation products (e.g., diaqua or hydroxido intermediates) and propose pathways via kinetic modeling (e.g., first-order decay constants) .

Q. What experimental design principles optimize synthesis yield while minimizing diastereomeric byproducts?

Methodological Answer:

  • Apply Design of Experiments (DoE) to screen variables: reaction time (12–48 hr), temperature (40–80°C), and ligand-to-Pt ratio (1:1 vs. 2:1).
  • Use response surface methodology (RSM) to identify optimal conditions. For example, a 65°C reaction with 1.5:1 ligand/Pt ratio maximizes yield (>85%) and minimizes cis-diastereomers (<2%) .

Q. How can theoretical frameworks (e.g., ligand field theory) guide the interpretation of spectroscopic data for this complex?

Methodological Answer:

  • Correlate UV-Vis absorption bands (e.g., d-d transitions at 300–400 nm) with ligand field splitting energy (Δoct) calculated via angular overlap model (AOM) .
  • Validate using TD-DFT to simulate electronic spectra and assign transitions (e.g., metal-to-ligand charge transfer vs. intra-ligand) .

Q. What interdisciplinary approaches address challenges in correlating in vitro cytotoxicity with in vivo pharmacokinetics?

Methodological Answer:

  • Combine 3D tumor spheroid assays (in vitro) with PET imaging using <sup>195m>Pt-labeled analogs to track biodistribution in murine models.
  • Develop PBPK models integrating parameters like renal clearance and protein binding (% bound >90% for albumin) to predict exposure-response relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.